molecular formula C12H21ClN2O B13974400 2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone

Cat. No.: B13974400
M. Wt: 244.76 g/mol
InChI Key: DEMYOMNXVCSBFB-UHFFFAOYSA-N
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Description

2-Amino-1-(8-(chloromethyl)-2-azaspiro[45]decan-2-yl)ethanone is a complex organic compound featuring a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone typically involves multiple steps. One common approach starts with the formation of the spirocyclic core, followed by the introduction of the amino and chloromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone is unique due to its specific spirocyclic structure and the presence of both amino and chloromethyl groups. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C12H21ClN2O

Molecular Weight

244.76 g/mol

IUPAC Name

2-amino-1-[8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl]ethanone

InChI

InChI=1S/C12H21ClN2O/c13-7-10-1-3-12(4-2-10)5-6-15(9-12)11(16)8-14/h10H,1-9,14H2

InChI Key

DEMYOMNXVCSBFB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CCl)CCN(C2)C(=O)CN

Origin of Product

United States

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